![molecular formula C9H12Cl2N4 B13589870 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, which is then coupled with a suitable aldehyde to form the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts for chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect .
Comparación Con Compuestos Similares
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the methanamine group.
4-(1H-pyrazol-1-yl)pyridine: Another structural isomer with different substitution patterns.
1-(pyridin-2-yl)pyrazole: A compound with the pyrazole ring attached to the pyridine at a different position
Uniqueness: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H12Cl2N4 |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
(6-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13;;/h1-6H,7,10H2;2*1H |
Clave InChI |
DXXLSVSPQXGUNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)N2C=CC=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




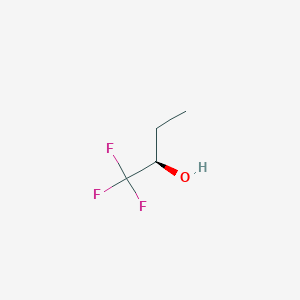

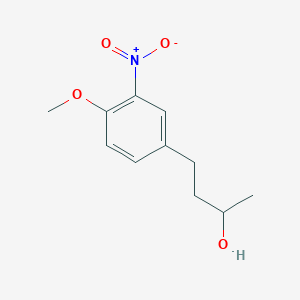
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)

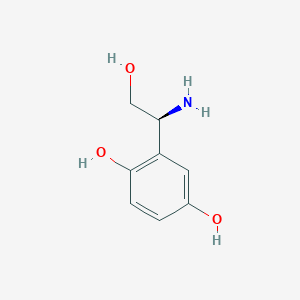
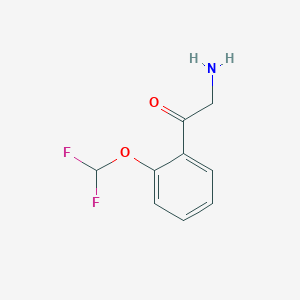
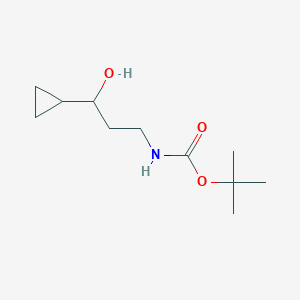
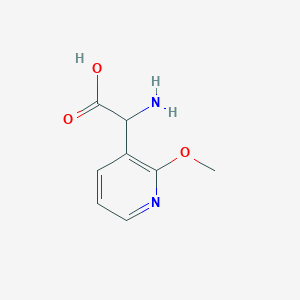
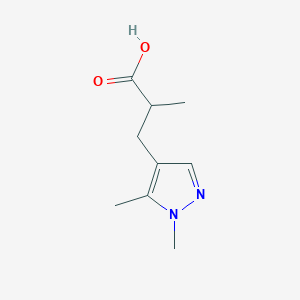

![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
